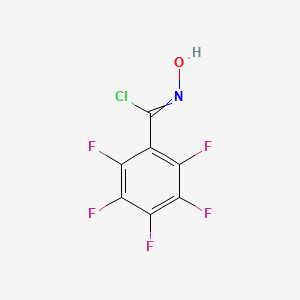
2,3,4,5,6-Pentafluoro-N-hydroxybenzimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentafluoro-N-hydroxybenzimidoyl Chloride is a chemical compound with the molecular formula C7HClF5NO. It is known for its unique structure, which includes five fluorine atoms attached to a benzene ring, making it highly electronegative and reactive. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-N-hydroxybenzimidoyl Chloride typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or chloroform.
Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For higher efficiency and yield.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentafluoro-N-hydroxybenzimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of the highly electronegative fluorine atoms, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can hydrolyze in the presence of water to form corresponding acids and bases.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Typically, oxidized forms of the compound with additional oxygen atoms.
Reduction Products: Reduced forms with fewer oxygen atoms or altered functional groups.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentafluoro-N-hydroxybenzimidoyl Chloride is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.
Biology: In the development of fluorinated compounds for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,3,4,5,6-Pentafluoro-N-hydroxybenzimidoyl Chloride exerts its effects involves:
Electrophilic Substitution: The highly electronegative fluorine atoms make the compound an excellent electrophile, facilitating various substitution reactions.
Molecular Targets: It can interact with nucleophilic sites on other molecules, leading to the formation of new chemical bonds.
Pathways Involved: The compound can participate in pathways involving nucleophilic attack, oxidation, and reduction, depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: A precursor in the synthesis of 2,3,4,5,6-Pentafluoro-N-hydroxybenzimidoyl Chloride.
2,3,4,5,6-Pentafluorophenylacetic Acid: Another fluorinated compound with similar reactivity.
2,3,4,5,6-Pentafluorobenzoyl Chloride: Shares the pentafluorobenzene core structure.
Uniqueness
This compound is unique due to its combination of a hydroxylamine group and a chlorinated imidoyl structure, which imparts distinct reactivity and applications compared to other fluorinated compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7HClF5NO |
|---|---|
Peso molecular |
245.53 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentafluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7HClF5NO/c8-7(14-15)1-2(9)4(11)6(13)5(12)3(1)10/h15H |
Clave InChI |
ZSFKQXQDJHJHHV-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















